molecular formula C10H6N4O B047685 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one CAS No. 118386-62-2

7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one

Cat. No. B047685
M. Wt: 198.18 g/mol
InChI Key: NVVHSXDLUNCDPX-UHFFFAOYSA-N
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Description

7H-Pyrido[2,3-c]pyrrolo[1,2-E][1,2,5]triazepin-7-one is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one is complex and detailed information about its structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one can be found in chemical databases .

Scientific Research Applications

  • Drug Design and Synthesis : This compound is a novel pyrrolotriazepine derivative with potential applications in drug design and synthesis (Menges et al., 2013).

  • Synthesis of Azonia-Azulene Salts : It is a key component in the synthesis of azonia-azulene salts (Jones & Radley, 1982).

  • Anticancer and Antibacterial Agent : The compound shows potential as an anticancer and antibacterial agent (Kumar et al., 2016).

  • CNS Depressant and Analgesic Activities : It exhibits interesting central nervous system (CNS) depressant and analgesic activities (Savelli et al., 1994).

  • Salidiuretic and Renal Vasodilator Activity : The compound has demonstrated salidiuretic and renal vasodilator activity (Bouteau et al., 1991).

  • Synthesis Mechanism Study : Research has been conducted to understand the synthesis mechanism for the formation of the pyrrolo-1,2,5-triazepinone scaffold (Kharaneko, 2017).

  • Anticonvulsant Activity : This compound has been found to exhibit good anticonvulsant activity in specific screening tests (Fiakpui et al., 1999).

  • Bioisosterism Study : It is studied as a bioisoster of biologically active benzodiazepine-4-ones (Milen et al., 2014).

properties

IUPAC Name

2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c15-10-8-4-2-6-14(8)7-3-1-5-11-9(7)12-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVHSXDLUNCDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=NC(=O)C3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556872
Record name 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one

CAS RN

118386-62-2
Record name 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Reactant of Route 2
Reactant of Route 2
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Reactant of Route 3
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Reactant of Route 4
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Reactant of Route 5
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Reactant of Route 6
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one

Citations

For This Compound
1
Citations
KM Elattar, MA Abozeid, HA Etman - Synthetic Communications, 2016 - Taylor & Francis
The chemistry of 1,2,5-triazepines and related compounds is reported. The investigated heterocycles are monocyclic and fused 1,2,5-triazepines. The different sections cover the …
Number of citations: 28 www.tandfonline.com

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